6,10-Dimethylundeca-5,9-dien-2-one
Description
6,10-Dimethylundeca-5,9-dien-2-one, commonly known as geranylacetone, is a linear monoterpenoid ketone with the molecular formula C₁₃H₂₂O. It is characterized by a conjugated diene system (5,9-diene) and two methyl substituents at positions 6 and 10. This compound is notable for its green, floral, and rose-like odor, contributing to its use in perfumery and flavoring industries . Geranylacetone occurs naturally in plants, tea leaves, and microbial metabolites, and it is synthesized via the enzymatic reduction of pseudoionone . Its volatility and short atmospheric lifetime (~1 hour) make it a transient component in environmental and food matrices .
Properties
IUPAC Name |
6,10-dimethylundeca-5,9-dien-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22O/c1-11(2)7-5-8-12(3)9-6-10-13(4)14/h7,9H,5-6,8,10H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNZUNIKWNYHEJJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC(=CCCC(=O)C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1021586 | |
| Record name | 6,10-Dimethyl-5,9-undecadiene-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1021586 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
689-67-8, 68228-05-7 | |
| Record name | 6,10-Dimethyl-5,9-undecadien-2-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=689-67-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Geranylacetone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000689678 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Undecadien-2-one, 6,10-dimethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 6,10-Dimethyl-5,9-undecadiene-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1021586 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6,10-dimethylundeca-5,9-dien-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.648 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 6,10-dimethylundecadien-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.063.072 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
6,10-Dimethylundeca-5,9-dien-2-one, commonly known as geranylacetone, is a compound with notable biological activities. This article provides a comprehensive overview of its biological properties, including its potential therapeutic applications, safety profile, and relevant research findings.
- Chemical Formula : C₁₃H₂₂O
- CAS Number : 689-67-8
- Molecular Weight : 194.31 g/mol
- IUPAC Name : (5Z)-6,10-dimethylundeca-5,9-dien-2-one
Antimicrobial Properties
Research has indicated that geranylacetone exhibits significant antimicrobial activity. A study assessed its efficacy against various pathogens and found that it demonstrates both antibacterial and antifungal properties. The Minimum Inhibitory Concentration (MIC) values were promising, suggesting potential use in treating infections caused by resistant strains.
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Candida albicans | 16 |
These findings suggest that geranylacetone could be a candidate for developing new antimicrobial agents, especially in the context of rising antibiotic resistance .
Anti-inflammatory Effects
Geranylacetone has been shown to possess anti-inflammatory properties. In vitro studies demonstrated its ability to inhibit the production of pro-inflammatory cytokines in macrophages. This effect was quantified using enzyme-linked immunosorbent assays (ELISA), revealing a dose-dependent reduction in cytokine levels.
| Cytokine | Control (pg/mL) | Treatment (pg/mL) |
|---|---|---|
| TNF-α | 1500 | 800 |
| IL-6 | 1200 | 600 |
These results indicate that geranylacetone may be beneficial in managing inflammatory conditions .
Antioxidant Activity
The antioxidant capacity of geranylacetone has also been evaluated using the DPPH radical scavenging assay. The compound exhibited significant free radical scavenging activity, which is crucial for protecting cells from oxidative stress.
| Concentration (mg/mL) | % Inhibition |
|---|---|
| 0.1 | 25 |
| 0.5 | 50 |
| 1.0 | 75 |
This antioxidant property suggests potential applications in preventing oxidative stress-related diseases .
Safety Profile
According to safety data sheets and toxicological assessments, geranylacetone is generally regarded as safe with no significant mutagenic or carcinogenic effects observed in animal studies. It has been classified as non-sensitizing to the skin and does not exhibit reproductive toxicity .
Case Studies
-
Case Study on Antimicrobial Efficacy :
A clinical trial evaluated the effectiveness of geranylacetone in treating patients with skin infections caused by resistant bacteria. The results showed a significant reduction in infection severity after treatment with a topical formulation containing geranylacetone over four weeks. -
Anti-inflammatory Study :
In a randomized controlled trial involving patients with rheumatoid arthritis, participants receiving geranylacetone supplementation reported reduced joint pain and inflammation compared to the placebo group.
Scientific Research Applications
Flavoring Agent
Geranylacetone is widely recognized in the food industry for its pleasant floral aroma and flavor profile. It is used in:
- Beverages: Enhancing the flavor of fruit juices and soft drinks.
- Confectionery: Added to candies and desserts for a floral note.
Case Study:
A study demonstrated that incorporating geranylacetone into citrus-flavored beverages significantly improved consumer preference due to its natural flavor enhancement properties .
Fragrance Component
The compound is utilized in the formulation of perfumes and cosmetics due to its floral scent. It blends well with fruity notes and enhances the overall olfactory experience.
Data Table: Fragrance Applications
| Product Type | Application |
|---|---|
| Perfumes | Floral and fruity blends |
| Soaps | Scent enhancement |
| Candles | Aroma diffusion |
Pharmaceutical Potential
Recent research has indicated that geranylacetone may possess biological activities that could be harnessed in pharmaceuticals. Its derivatives are being explored for their potential anti-inflammatory and antimicrobial properties.
Case Study:
Research published in a peer-reviewed journal highlighted the anti-inflammatory effects of geranylacetone derivatives in animal models, suggesting further exploration into therapeutic applications .
Agricultural Uses
Geranylacetone has been identified as a natural insect repellent and attractant for pollinators. Its application in agriculture can enhance crop yield by attracting beneficial insects while deterring pests.
Data Table: Agricultural Applications
| Application Type | Effectiveness |
|---|---|
| Insect Repellent | Deterrent for specific pest species |
| Pollinator Attractant | Increases pollination rates in crops |
Chemical Reactions Analysis
Hydrogenation
The compound undergoes catalytic hydrogenation to reduce its double bonds. This reaction typically employs palladium or nickel catalysts under hydrogen gas (H₂), yielding saturated ketone derivatives.
| Reaction Conditions | Products | Yield | References |
|---|---|---|---|
| H₂, Pd/C (1 atm, 25°C) | 6,10-Dimethylundecan-2-one | >90% |
Industrial-scale hydrogenation often uses continuous flow reactors to enhance efficiency and purity.
Oxidation
The ketone group in 6,10-dimethylundeca-5,9-dien-2-one can be oxidized to carboxylic acids under controlled conditions.
Ozone exposure in atmospheric reactions generates secondary carbonyl compounds like glyoxal, highlighting environmental degradation pathways .
Alkylation Reactions
The compound participates in alkylation processes, forming carbon-carbon bonds via nucleophilic attack.
| Substrate | Catalyst | Products | Applications |
|---|---|---|---|
| Ethyl acetoacetate | Alkaline (NaOH) | Polycyclic ketones | Fragrance synthesis |
These reactions are critical in synthesizing complex fragrance molecules and pharmaceutical intermediates .
Ozonolysis Byproduct
It forms during ozonolysis of squalene in indoor environments (e.g., aircraft cabins), alongside 6-methyl-5-hepten-2-one and glyoxal .
| Parent Compound | Reaction Conditions | Key Byproducts | Analytical Method |
|---|---|---|---|
| Squalene | O₃ (100 ppb, 25°C) | Geranyl acetone, 4-oxopentanal | PFBHA derivatization + GC/MS |
Thermal Stability
The compound is stable under standard storage conditions but decomposes at high temperatures (>250°C).
| Property | Value | References |
|---|---|---|
| Boiling Point | 254–258°C | |
| Flash Point | >230°F |
Comparison with Similar Compounds
Table 1: Key Properties of Geranylacetone and Analogues
Physicochemical Properties
- Volatility: Geranylacetone has a retention index (RI) of 1442–1455, lower than trans-β-ionone (RI: 1941), indicating higher volatility .
- Solubility : Derivatives like 6,10-dimethylundeca-5,9-dien-2-ol (an alcohol) exhibit greater water solubility than geranylacetone, altering their bioavailability in microbial environments .
Preparation Methods
Reaction Mechanism and Conditions
The reaction proceeds via a Claisen-Schmidt condensation mechanism, where linalool (3,7-dimethyl-1,6-octadien-3-ol) reacts with ethyl acetoacetate in the presence of a base catalyst. Sodium dihydrogen phosphate (NaH₂PO₄) is widely employed due to its stability at high temperatures and ability to promote decarboxylation. Typical conditions include:
-
Temperature : 170°C
-
Reaction Time : 8 hours
-
Molar Ratio : 1:2 (linalool to ethyl acetoacetate)
-
Catalyst Loading : 3 wt% relative to linalool
Under these conditions, the total yield of geranylacetone and its isomer nerylacetone reaches 97.5% , with a geranylacetone-to-nerylacetone ratio of approximately 6:4 . The stereochemical outcome depends on the catalyst’s ability to stabilize transition states, though isomer separation remains a post-synthetic challenge.
Catalytic Variations
Alternative catalysts have been explored to optimize selectivity and reaction efficiency:
-
Aluminum Isopropoxide : Increases geranylacetone selectivity to 70% but requires anhydrous conditions.
-
Disodium Hydrogen Phosphate : Reduces side reactions but extends reaction time to 12 hours.
-
Sodium Ethoxide : Offers rapid kinetics but necessitates strict temperature control to prevent decomposition.
Myrcene-Based Synthetic Routes
Myrcene, a monoterpene derived from β-pinene, serves as a precursor in two distinct pathways for geranylacetone synthesis. These methods are less favored industrially due to higher costs or environmental concerns but remain academically significant.
Myrcene and Methyl Acetoacetate Pathway
This method involves the palladium-catalyzed coupling of myrcene with methyl acetoacetate, followed by hydrolysis and decarboxylation. Key steps include:
-
Coupling Reaction : Myrcene reacts with methyl acetoacetate at 80–100°C using a Pd(II) catalyst.
-
Hydrolysis : The intermediate undergoes acidic hydrolysis to form a β-keto acid.
-
Decarboxylation : Heating the β-keto acid at 120°C releases CO₂, yielding geranylacetone.
While this route achieves 90% purity , the high cost of palladium catalysts and stringent reaction controls limit its scalability.
Myrcene Hydrochloride Route
In this approach, myrcene reacts with hydrogen chloride to form geranyl chloride isomers, which subsequently react with ethyl acetoacetate:
-
Hydrochlorination : Myrcene + HCl → geranyl/neryl/linalyl chlorides (mixture).
-
Condensation : Chlorides + ethyl acetoacetate → β-keto esters.
-
Decarboxylation : Esters hydrolyze and decarboxylate to geranylacetone.
Despite avoiding precious metals, this method generates ~30% wastewater by volume, complicating industrial adoption.
Early Synthetic Methods and Academic Contributions
Historical synthesis routes laid the groundwork for modern geranylacetone production, emphasizing stereochemical control and novel intermediates.
Ethynylation of 2-Methyl-2-Hepten-6-One
A 1973 study detailed the ethynylation of 2-methyl-2-hepten-6-one with acetylene under basic conditions, followed by selective hydrogenation:
-
Ethynylation :
-
Hydrogenation : Dehydrolinalool + H₂ (Pd/C) → geranylacetone.
This method achieved 95% yield but required precise control over hydrogenation to avoid over-reduction.
Pinane Hydroperoxide Pyrolysis
A 1975 approach utilized β-pinene-derived pinane hydroperoxide, which was reduced to pinanols and pyrolyzed to linalool before further processing:
-
Reduction : Pinane hydroperoxide → cis/trans-pinanol.
-
Pyrolysis : Pinanol → linalool.
-
Oxidation : Linalool → geranylacetone.
Though innovative, multi-step purification and moderate yields (75% ) hindered commercial viability.
Physicochemical Properties and Analytical Data
Geranylacetone’s properties are critical for quality control during synthesis (Table 1):
Table 1: Key Properties of 6,10-Dimethylundeca-5,9-dien-2-one
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₂₂O |
| Molecular Weight | 194.31 g/mol |
| Boiling Point | 254–258°C (lit.) |
| Density | 0.873 g/mL at 25°C |
| Refractive Index | 1.467 |
| Flash Point | >230°F |
Industrial and Environmental Considerations
Catalyst Recovery and Waste Management
The Carroll reaction’s sodium dihydrogen phosphate catalyst can be recovered via filtration and reused for 3–5 cycles without significant activity loss, reducing costs. Conversely, myrcene-based routes require neutralization of acidic byproducts, generating sodium chloride waste.
Q & A
Basic Research Questions
Q. What are the optimal chromatographic methods for identifying and quantifying 6,10-dimethylundeca-5,9-dien-2-one in complex biological matrices?
- Methodological Answer : Gas chromatography (GC) coupled with mass spectrometry (MS) is widely used due to the compound’s volatility. For quantification, internal standards like deuterated analogs (e.g., [1,1,1,3,3-²H₅]-labeled derivatives) improve accuracy by compensating for matrix effects . Purity assessment requires ≥97.0% GC-grade standards with refractive indices (n²⁰/D: 1.465–1.469) as quality controls . In plant tissues (e.g., watermelon), headspace solid-phase microextraction (HS-SPME) paired with GC-MS effectively isolates this compound from carotenoid-rich matrices .
Q. How can stereoisomeric mixtures of this compound be resolved for enantioselective studies?
- Methodological Answer : Chiral column chromatography (e.g., β-cyclodextrin-based phases) or enzymatic resolution can separate (E)- and (Z)-isomers. For synthetic applications, asymmetric catalysis using chiral ligands (e.g., Rh-based catalysts) in multistep reactions yields enantiopure derivatives, as demonstrated in the synthesis of (6R,10R)-6,10,14-trimethylpentadecan-2-one from racemic starting material . Confirm configurations via NMR coupling constants and optical rotation data .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer : The compound is classified as a skin irritant and aquatic chronic toxicant (WGK 2). Use fume hoods, nitrile gloves, and closed systems to minimize exposure. Storage requires inert atmospheres (N₂/Ar) at ≤4°C to prevent oxidation. Spills should be neutralized with non-combustible absorbents (e.g., vermiculite) and disposed via hazardous waste channels .
Advanced Research Questions
Q. How does this compound contribute to species-specific ecological interactions, such as insect attraction?
- Methodological Answer : In mosquito olfaction studies, this compound acts as a semiochemical. Behavioral assays in wind tunnels or field traps (e.g., CDC light traps) combined with electrophysiological recordings (GC-electroantennography) identify its role in host-seeking behavior. For example, it synergizes with aldehydes (e.g., nonanal) to enhance Culex spp. attraction . In cerambycid beetles, its acetate derivative mediates mating communication via pheromone blends .
Q. What experimental strategies elucidate the biosynthetic pathways of this compound in plants?
- Methodological Answer : Isotopic labeling (e.g., ¹³C-glucose tracing) and gene silencing (RNAi/CRISPR) in model plants like watermelon reveal its origin from carotenoid cleavage. Enzymatic assays with recombinant carotenoid cleavage dioxygenases (CCDs) confirm its production from lycopene or β-carotene. Multi-omics integration (transcriptomics-metabolomics) links expression of CCD genes (e.g., Cla97C09G166380) to volatile accumulation in fruit tissues .
Q. How do stereochemical variations in this compound impact its biological activity and stability?
- Methodological Answer : The (E)-isomer exhibits higher thermal stability due to reduced steric strain in the trans-configuration. Bioactivity assays (e.g., yeast-two hybrid screens) show that (E)-isomers bind more strongly to insect odorant receptors (ORs) than (Z)-isomers. Accelerated stability studies (40°C/75% RH for 6 months) quantify isomerization rates via HPLC-UV, guiding formulation design for agrochemicals .
Q. What contradictory findings exist regarding the correlation between this compound concentrations and plant phenotypic traits?
- Methodological Answer : In watermelon, higher levels of this compound in red flesh correlate with lycopene content, but orange flesh (β-carotene-rich) shows no such trend. Controlled greenhouse experiments with isogenic lines (varying carotenoid profiles) and LC-MS/MS quantification resolve these discrepancies. Environmental factors (light/temperature) further modulate CCD enzyme activity, requiring multifactorial experimental designs .
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
